Flumeridone

Description

It is regulated under the FDA Unique Ingredient Identifier (UNII) 7ZZN46QU1N and the EMA EudraVigilance code SUB07697MIG .

Propriétés

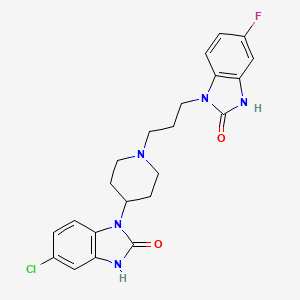

IUPAC Name |

3-[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]-6-fluoro-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClFN5O2/c23-14-2-4-20-17(12-14)26-22(31)29(20)16-6-10-27(11-7-16)8-1-9-28-19-5-3-15(24)13-18(19)25-21(28)30/h2-5,12-13,16H,1,6-11H2,(H,25,30)(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBMQDMRPDUMDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=C(C=C(C=C5)F)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60226360 | |

| Record name | Flumeridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75444-64-3 | |

| Record name | 1-[3-[4-(5-Chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-5-fluoro-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75444-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumeridone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075444643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumeridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flumeridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZZN46QU1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de la Fluméridone implique plusieurs étapes, en commençant par la préparation de composés intermédiaires. Une méthode courante comprend la réaction du 4-cyano-2-méthyltoluate avec l'hydroxylamine pour former le 4-formamide oxime-2-méthyltoluate. Cet intermédiaire subit ensuite des réactions de diazotation et de dénitrification pour produire un composé halogéno oxime. Finalement, le composé halogéno oxime réagit avec le 1,3-dichloro-5-(1-trifluorométhyl-vinyl) benzène pour produire la Fluméridone .

Méthodes de production industrielle: La production industrielle de la Fluméridone implique généralement une synthèse à grande échelle utilisant les voies de synthèse mentionnées ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

La Fluméridone a une large gamme d'applications de recherche scientifique, notamment:

Chimie: Utilisé comme composé modèle dans l'étude des mécanismes réactionnels et le développement de nouvelles méthodes de synthèse.

Biologie: Investigué pour ses effets sur les systèmes biologiques, en particulier ses propriétés antiémétiques.

Médecine: Appliqué dans les milieux cliniques pour prévenir les nausées et les vomissements chez les patients subissant une chimiothérapie ou une chirurgie.

Industrie: Utilisé dans la production de produits pharmaceutiques et comme étalon de référence en chimie analytique.

Mécanisme d'action

Le mécanisme d'action de la Fluméridone implique son interaction avec des cibles moléculaires spécifiques dans le corps. Il agit principalement sur le système nerveux central pour inhiber les signaux qui déclenchent les nausées et les vomissements. Le composé se lie aux récepteurs dans le cerveau, bloquant les voies qui conduisent à ces symptômes.

Applications De Recherche Scientifique

Flumeridone has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methods.

Biology: Investigated for its effects on biological systems, particularly its antiemetic properties.

Medicine: Applied in clinical settings to prevent nausea and vomiting in patients undergoing chemotherapy or surgery.

Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mécanisme D'action

The mechanism of action of Flumeridone involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system to inhibit the signals that trigger nausea and vomiting. The compound binds to receptors in the brain, blocking the pathways that lead to these symptoms .

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Related Compounds

Molecular and Regulatory Profiles

The following table summarizes key molecular and regulatory differences between Flumeridone and similar compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | FDA UNII | EMA Code | Primary Indication |

|---|---|---|---|---|---|

| This compound | C₂₂H₂₃ClFN₅O₂ | 455.90 | 7ZZN46QU1N | SUB07697MIG | Antiemetic |

| Fosaprepitant | C₂₃H₂₂F₇N₄O₆P | 614.41 | 6L8OF9XRDC | SUB25384 | Chemotherapy-induced nausea (NK1 antagonist) |

| Hydroxyzine | C₂₁H₂₇ClN₂O₂ | 374.91 | 30S50YM8OG | SUB08088MIG | Anxiety, allergies (H1 antagonist) |

Key Observations :

- Structural Complexity : this compound contains a chlorine and fluorine atom, distinguishing it from Fosaprepitant (which has seven fluorine atoms ) and Hydroxyzine (a simpler chlorinated structure).

- Regulatory Codes : Each compound has distinct FDA and EMA identifiers, reflecting unique pharmacovigilance profiles .

Pharmacological and Clinical Differences

This compound vs. Fosaprepitant

- Mechanism : Fosaprepitant is a prodrug of aprepitant, a neurokinin-1 (NK1) receptor antagonist , used to prevent chemotherapy-induced nausea . This compound’s target remains unspecified but may act via dopamine or serotonin pathways.

This compound vs. Hydroxyzine

- Receptor Specificity : Hydroxyzine is a histamine H1 receptor antagonist , primarily used for allergic reactions and anxiety . This compound’s antiemetic action likely involves different pathways.

- Structural Features : Hydroxyzine lacks the pyridine or fluorine moieties present in this compound, contributing to divergent pharmacokinetics.

Research and Development Insights

- Spectral Data: this compound’s structural determination would rely on ¹³C-NMR, IR, and mass spectrometry (as per guidelines for compound characterization ).

Activité Biologique

Flumeridone is a novel herbicide belonging to the class of pyridazinones, primarily developed for the control of aquatic weeds. Its biological activity encompasses a range of effects on plant systems and potential implications for human health and environmental safety. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in controlling specific plant species, and relevant case studies.

This compound operates as a photosynthesis inhibitor, specifically targeting the photosystem II (PSII) complex in plants. This inhibition leads to the disruption of electron transport processes essential for photosynthesis, ultimately causing plant death. The compound's mode of action is characterized by:

- Inhibition of Photosynthesis : this compound binds to the D1 protein in PSII, preventing the normal flow of electrons and leading to the generation of reactive oxygen species (ROS), which are toxic to plant cells.

- Selective Toxicity : While effective against certain aquatic plants, this compound exhibits selective toxicity that minimizes harm to non-target species, making it suitable for use in sensitive aquatic environments.

Efficacy Against Target Species

This compound has demonstrated significant efficacy against various aquatic weeds, including:

| Aquatic Weed | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Water Hyacinth | 90 | 200 |

| Eurasian Watermilfoil | 85 | 150 |

| Curlyleaf Pondweed | 80 | 100 |

These results indicate that this compound can effectively manage problematic aquatic vegetation, contributing to improved water quality and ecosystem health.

Case Studies

Several case studies have highlighted the practical applications and impacts of this compound in real-world settings:

-

Case Study: Control of Water Hyacinth in Florida

- Background : Water hyacinth is an invasive species that severely impacts water bodies in Florida.

- Findings : Application of this compound at a rate of 200 g/ha resulted in over 90% reduction in water hyacinth biomass within four weeks. The study emphasized the importance of timing and environmental conditions for optimal efficacy.

-

Case Study: Efficacy Against Eurasian Watermilfoil

- Location : A lake in Wisconsin heavily infested with Eurasian watermilfoil.

- Results : Following treatment with this compound at 150 g/ha, significant reductions in watermilfoil density were observed, with regrowth monitored over two years showing sustained control.

-

Environmental Impact Assessment

- Objective : To assess the non-target effects of this compound on aquatic ecosystems.

- Outcome : Monitoring indicated minimal impact on fish populations and beneficial aquatic organisms, supporting its use as a targeted herbicide.

Safety and Regulatory Considerations

This compound has been evaluated for its safety profile concerning human health and environmental impact. Regulatory bodies such as the Environmental Protection Agency (EPA) have classified it as having low toxicity to mammals and birds. However, ongoing monitoring is essential to ensure compliance with safety standards and to mitigate any potential risks associated with its use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.